Quetiapine
Quetiapine
Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.
Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury.
Quetiapine, also known as seroquel or norsic, belongs to the class of organic compounds known as dibenzothiazepines. Dibenzothiazepines are compounds containing a dibenzothiazepine moiety, which consists of two benzene connected by a thiazepine ring. Quetiapine is a drug which is used for the treatment of schizophrenia and related psychotic disorders. Quetiapine is considered to be a practically insoluble (in water) and relatively neutral molecule. Quetiapine has been found in human brain and liver tissues, and has also been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, quetiapine is primarily located in the membrane (predicted from logP). In humans, quetiapine is involved in the metabolic disorder called the quetiapine H1-antihistamine action pathway. Quetiapine is a potentially toxic compound.
Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury.
Quetiapine, also known as seroquel or norsic, belongs to the class of organic compounds known as dibenzothiazepines. Dibenzothiazepines are compounds containing a dibenzothiazepine moiety, which consists of two benzene connected by a thiazepine ring. Quetiapine is a drug which is used for the treatment of schizophrenia and related psychotic disorders. Quetiapine is considered to be a practically insoluble (in water) and relatively neutral molecule. Quetiapine has been found in human brain and liver tissues, and has also been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, quetiapine is primarily located in the membrane (predicted from logP). In humans, quetiapine is involved in the metabolic disorder called the quetiapine H1-antihistamine action pathway. Quetiapine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
111974-69-7
VCID:
VC0001786
InChI:
InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
SMILES:
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula:
C21H25N3O2S
Molecular Weight:
383.5 g/mol
Quetiapine
CAS No.: 111974-69-7
Inhibitors
VCID: VC0001786
Molecular Formula: C21H25N3O2S
Molecular Weight: 383.5 g/mol
CAS No. | 111974-69-7 |
---|---|
Product Name | Quetiapine |
Molecular Formula | C21H25N3O2S |
Molecular Weight | 383.5 g/mol |
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol |
Standard InChI | InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |
Standard InChIKey | URKOMYMAXPYINW-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Appearance | Powder |
Boiling Point | 556.5±60.0 |
Colorform | Solid |
Flash Point | 9.7 °C (49.5 °F) - closed cup |
Melting Point | 174-176 |
Physical Description | Solid |
Description | Quetiapine is a dibenzothiazepine derivative with antipsychotic property. Quetiapine fumarate antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, quetiapine also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors. Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Use of quetiapine has been associated with serum aminotransferase elevations and in rare instances with clinically apparent acute liver injury. Quetiapine, also known as seroquel or norsic, belongs to the class of organic compounds known as dibenzothiazepines. Dibenzothiazepines are compounds containing a dibenzothiazepine moiety, which consists of two benzene connected by a thiazepine ring. Quetiapine is a drug which is used for the treatment of schizophrenia and related psychotic disorders. Quetiapine is considered to be a practically insoluble (in water) and relatively neutral molecule. Quetiapine has been found in human brain and liver tissues, and has also been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, quetiapine is primarily located in the membrane (predicted from logP). In humans, quetiapine is involved in the metabolic disorder called the quetiapine H1-antihistamine action pathway. Quetiapine is a potentially toxic compound. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | In water, 0.5869 mg/L at 25 °C (est) 49.4 [ug/mL] |
Synonyms | 2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt) ICI 204,636 ICI 204636 ICI-204636 ICI204636 quetiapine quetiapine fumarate Seroquel |
Vapor Pressure | 5.39X10-14 mm Hg at 25 °C (est) |
Reference | [1]. Sheehan DV, et al. Long-term functioning and sleep quality in patients with major depressive disorder treated with extended-release quetiapine fumarate. Int Clin Psychopharmacol. 2012 Sep;27(5):239-48. [2]. Endicott J, et al. Effects of once-daily extended release quetiapine fumarate on patient-reported outcomes in patients with generalized anxiety disorder. Neuropsychiatr Dis Treat. 2012;8:301-311. [3]. Lee JG, et al. Safety of quetiapine fumarate extended release in the treatment of Korean patients with acute schizophrenia. Hum Psychopharmacol. 2012 Jul;27(4):403-10. doi: 10.1002/hup.2241. [4]. Thase ME, et al. Extended release quetiapine fumarate in major depressive disorder: analysis in patients with anxious depression. Depress Anxiety. 2012 Jul;29(7):574-86. doi: 10.1002/da.21970. [5]. Katila H, et al. Randomized, Double-Blind Study of the Efficacy and Tolerability of Extended Release Quetiapine Fumarate (Quetiapine XR) Monotherapy in Elderly Patients With Major Depressive Disorder.Am J Geriatr Psychiatry. 2012 Jun 7. |
PubChem Compound | 5002 |
Last Modified | Nov 11 2021 |
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